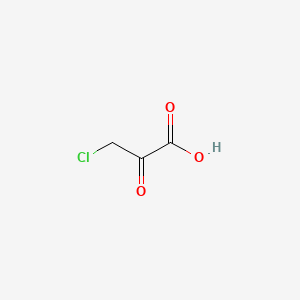
3-Chloro-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-2-oxopropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C3H3ClO3 and its molecular weight is 122.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 3-chloro-2-oxopropanoic acid exhibits significant anticancer properties. It has been studied for its ability to inhibit glycolysis in cancer cells, which is a critical metabolic pathway for tumor growth. A study highlighted its effectiveness against various cancer types, including ovarian and colon cancers, suggesting its potential as a therapeutic agent .
Mechanism of Action
The compound disrupts metabolic pathways by inhibiting enzymes involved in glycolysis, leading to reduced energy production in cancer cells. This mechanism makes it a candidate for developing novel anticancer therapies that target metabolic dysregulation in tumors.
Biochemical Research
Enzyme Inhibition Studies
this compound is utilized in biochemical assays to study enzyme inhibition. Its structural similarity to pyruvate allows it to act as an inhibitor for enzymes such as lactate dehydrogenase and pyruvate kinase, providing insights into metabolic regulation and enzyme kinetics .
Metabolic Pathway Analysis
The compound's role in metabolic pathways is crucial for understanding cellular respiration and energy metabolism. Researchers have employed it to investigate the effects of altered glycolytic flux on cellular functions, particularly in cancerous tissues.
Environmental Science
Pollutant Degradation Studies
In environmental research, this compound has been investigated for its potential to degrade pollutants. Studies have shown that it can facilitate the breakdown of certain organic contaminants in water, making it relevant for bioremediation efforts .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Organic Chemistry demonstrated that chloropyruvic acid derivatives showed potent cytotoxic effects on human cancer cell lines, including melanoma and breast cancer cells. The study emphasized the importance of structural modifications to enhance selectivity and potency against specific cancer types .
Case Study 2: Enzyme Inhibition
In a biochemical assay conducted at a leading university, researchers utilized this compound to evaluate its inhibitory effects on key metabolic enzymes. The results indicated a significant reduction in enzyme activity, confirming its potential as a metabolic inhibitor .
Properties
CAS No. |
3681-17-2 |
|---|---|
Molecular Formula |
C3H3ClO3 |
Molecular Weight |
122.51 g/mol |
IUPAC Name |
3-chloro-2-oxopropanoic acid |
InChI |
InChI=1S/C3H3ClO3/c4-1-2(5)3(6)7/h1H2,(H,6,7) |
InChI Key |
RCWFNCXDFSOVLG-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(=O)O)Cl |
Canonical SMILES |
C(C(=O)C(=O)O)Cl |
Key on ui other cas no. |
3681-17-2 |
Synonyms |
chloropyruvate chloropyruvic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















